2-(3-bromo-2-fluorophenoxy)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

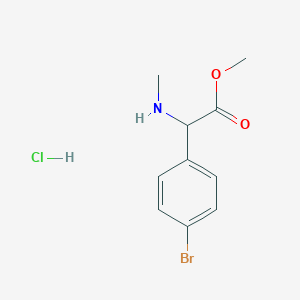

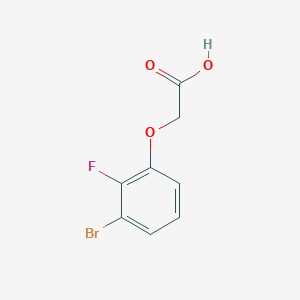

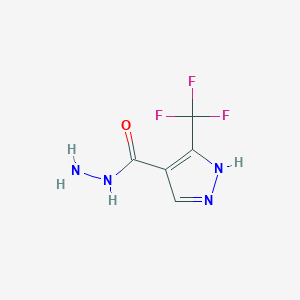

“2-(3-bromo-2-fluorophenoxy)acetic acid” is a chemical compound with the empirical formula C8H6BrFO3 and a molecular weight of 249.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the use of bromine and phosphorus tribromide . For example, the Hell-Volhard-Zelinskii reaction involves the reaction of a carboxylic acid with phosphorus tribromide to form an acid bromide, which can then undergo α-bromination .Molecular Structure Analysis

The molecular structure of “2-(3-bromo-2-fluorophenoxy)acetic acid” has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Aplicaciones Científicas De Investigación

Application in Organic Chemistry Experiments

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . This reaction is used in undergraduate organic chemistry experiments to reinforce fundamental skills in chemistry experimentation among students .

Synthesis of 4-chloro-α-bromo-acetophenone

The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . This synthesis process is an important application of the compound.

Catalyst-free α-bromination of Acetophenones

A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .

Preparation of t-butyl 2-(phenylthiomethyl) propenoate

It is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate . This compound has potential applications in various fields of chemistry.

Preparation of t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate

The compound is also used in the preparation of t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate . This is another important application in the field of organic synthesis.

Synthesis of 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate

Further, it plays an important role in the synthesis of 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate . This compound is a significant intermediate in various chemical reactions.

Safety and Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, to wear protective gloves/protective clothing/eye protection/face protection, and to handle it only in a well-ventilated place .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as phenoxy acetamide and its derivatives, have been studied for their pharmacological activities . These compounds are often designed to interact with specific biological targets to exert their effects.

Mode of Action

Compounds with similar structures, such as acetic acid, have been shown to have antimicrobial properties . They can interact with microbial cells and disrupt their normal functions, leading to their death .

Biochemical Pathways

For instance, acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood .

Pharmacokinetics

Acetic acid is known to be rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds have been shown to have various effects, such as antimicrobial activity .

Propiedades

IUPAC Name |

2-(3-bromo-2-fluorophenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPGGUDWCFDFBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-2-fluorophenoxy)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide](/img/structure/B6604006.png)

![tert-butyl N-({4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6604032.png)

![4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate](/img/structure/B6604088.png)